molecular formula C4H7IOS B8332735 2-Acetylthio-1-iodoethane CAS No. 155187-01-2

2-Acetylthio-1-iodoethane

Cat. No.: B8332735
CAS No.: 155187-01-2
M. Wt: 230.07 g/mol
InChI Key: SRWMIQCZJXNMHW-UHFFFAOYSA-N
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Description

2-Acetylthio-1-iodoethane is a halogenated organosulfur compound with the molecular formula C₄H₇IOS. Structurally, it consists of an ethane backbone substituted with an acetylthio (-SCOCH₃) group at the second carbon and an iodine atom at the first carbon. The acetylthio group may enhance stability and influence reactivity in nucleophilic substitutions or cross-coupling reactions .

Properties

CAS No.

155187-01-2

Molecular Formula

C4H7IOS

Molecular Weight

230.07 g/mol

IUPAC Name

S-(2-iodoethyl) ethanethioate

InChI

InChI=1S/C4H7IOS/c1-4(6)7-3-2-5/h2-3H2,1H3

InChI Key

SRWMIQCZJXNMHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCI

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

  • 1,2-Dichloroethane (C₂H₄Cl₂): A volatile solvent with well-documented toxicity. Over 687 studies were reviewed in its toxicological profile, highlighting hepatotoxicity and carcinogenicity risks .
  • 2-Acetylthio-1-iodoethane : The iodine substituent likely increases its reactivity in substitution reactions compared to 1,2-dichloroethane. However, toxicity data for the acetylthio-iodo derivative remains unstudied, unlike 1,2-dichloroethane .

Table 1: Halogenated Ethane Comparison

Compound Molecular Formula Key Functional Groups Toxicity Profile Applications
1,2-Dichloroethane C₂H₄Cl₂ -Cl, -Cl High (hepatotoxic) Industrial solvent
This compound C₄H₇IOS -I, -SCOCH₃ Not investigated Synthetic intermediate

Thioether-Containing Compounds

Key Compounds:

  • 1-Chloro-2-[(chloromethyl)thio]ethane (C₃H₆Cl₂S): A thioether with dual chlorine substituents. Its structure enables participation in sulfur-mediated reactions but lacks the acetyl group, making it less stable than acetylthio derivatives .
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate : Features a thioether linkage in a heterocyclic system, emphasizing the role of sulfur in modulating biological activity .

Table 2: Thioether Comparison

Compound Molecular Formula Key Functional Groups Reactivity Notes
1-Chloro-2-[(chloromethyl)thio]ethane C₃H₆Cl₂S -Cl, -S-CH₂Cl High electrophilicity, unstable
This compound C₄H₇IOS -I, -SCOCH₃ Enhanced stability, versatile in synthesis

Aminoethyl Derivatives

Key Compounds:

  • 2-(Dimethylamino)-1-chloroethane (C₄H₁₀ClN): An aminoethyl chloride used in pharmaceutical synthesis. The chlorine substituent facilitates alkylation but is less reactive than iodine .
  • 2-(Dipropylamino)ethylchloride (C₇H₁₆ClN): Similar to the above but with bulkier alkyl groups, reducing nucleophilic substitution rates .

Table 3: Aminoethyl Comparison

Compound Molecular Formula Leaving Group Reactivity in Substitution
2-(Dimethylamino)-1-chloroethane C₄H₁₀ClN -Cl Moderate
This compound C₄H₇IOS -I High (due to iodide)

Iodoethoxy Compounds

Key Compounds:

  • 1-Azido-2-(2-iodoethoxy)ethane (C₄H₈IN₃O): Synthesized via NaI-mediated substitution in acetone, highlighting iodine’s role in efficient nucleophilic displacement .

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